
5-ethyl-6-nitro-2,3-dihydro-1H-indole
概要
説明
5-ethyl-6-nitro-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of ethyl and nitro groups to the indole nucleus can potentially enhance its biological activity and specificity.
科学的研究の応用
5-ethyl-6-nitro-2,3-dihydro-1H-indole has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-nitro-2,3-dihydro-1H-indole typically involves the nitration of 5-ethyl-2,3-dihydro-1H-indole. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6-position . The reaction is usually carried out at low temperatures to prevent over-nitration and degradation of the indole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the product . The use of automated systems also minimizes the risk of human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
5-ethyl-6-nitro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 5-ethyl-6-amino-2,3-dihydro-1H-indole.
Substitution: Various 5-substituted-6-nitro-2,3-dihydro-1H-indole derivatives.
Oxidation: Indole-2,3-dione derivatives.
作用機序
The biological activity of 5-ethyl-6-nitro-2,3-dihydro-1H-indole is primarily due to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The indole nucleus can bind to multiple receptors, modulating their activity and leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
- 5-methyl-6-nitro-2,3-dihydro-1H-indole
- 5-ethyl-7-nitro-2,3-dihydro-1H-indole
- 5-ethyl-6-amino-2,3-dihydro-1H-indole
Uniqueness
5-ethyl-6-nitro-2,3-dihydro-1H-indole is unique due to the specific positioning of the ethyl and nitro groups, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds . The presence of the nitro group at the 6-position enhances its potential as a pharmacophore, making it a valuable compound for drug development and other scientific research applications .
特性
IUPAC Name |
5-ethyl-6-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-5-8-3-4-11-9(8)6-10(7)12(13)14/h5-6,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJPRDMOSBREFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

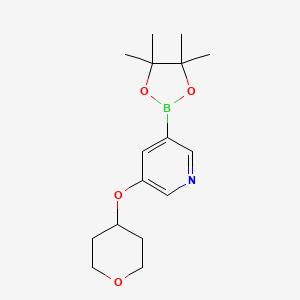

![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)

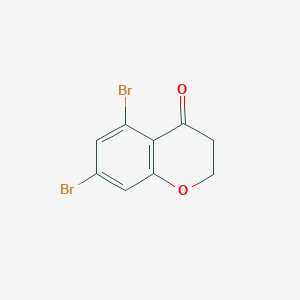
![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)


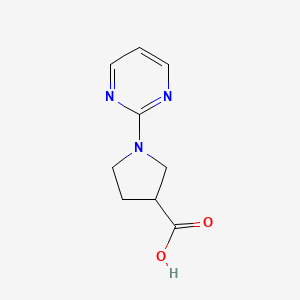
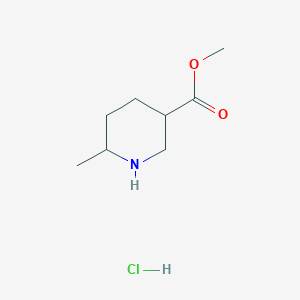
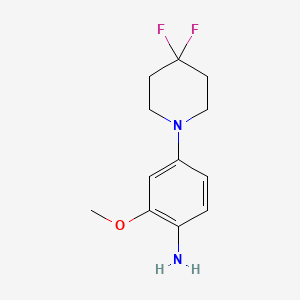
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)
